2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one
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Overview
Description
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group substituted with an acetyl group at the second position and an indazol-3-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and acetophenone.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 2-aminobenzaldehyde undergoes cyclization with acetophenone in the presence of a base such as sodium ethoxide to form the indazole ring.
Acetylation: The final step involves the acetylation of the benzyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzyl or indazole ring positions using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in inflammation, cancer progression, or microbial growth.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyl)-1H-indazol-3(2H)-one: Lacks the acetyl group, which may result in different biological activities.
2-(2-Acetylphenyl)-1H-indazol-3(2H)-one: Similar structure but with the acetyl group on the phenyl ring instead of the benzyl group.
Uniqueness
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one is unique due to the presence of both the acetyl and benzyl groups, which may contribute to its specific biological activities and chemical reactivity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
89438-64-2 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2-acetylphenyl)methyl]-1H-indazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-7-3-2-6-12(13)10-18-16(20)14-8-4-5-9-15(14)17-18/h2-9,17H,10H2,1H3 |
InChI Key |
CPBOMGWUDLIFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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